Home > Products > Building Blocks P5014 > 1-(7-Bromo-3,4-dihydroisoquinolin-2(1H)-yl)-2,2,2-trifluoroethanone
1-(7-Bromo-3,4-dihydroisoquinolin-2(1H)-yl)-2,2,2-trifluoroethanone - 181514-35-2

1-(7-Bromo-3,4-dihydroisoquinolin-2(1H)-yl)-2,2,2-trifluoroethanone

Catalog Number: EVT-341179
CAS Number: 181514-35-2
Molecular Formula: C11H9BrF3NO
Molecular Weight: 308.09 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Applications in Various Fields

The brominated dihydroisoquinolines and their derivatives have potential applications across multiple fields. In medicinal chemistry, the ability to synthesize complex molecules like 1-difluoroalkyl isoquinolines opens up possibilities for the development of new pharmaceuticals with enhanced properties due to the presence of difluoroalkyl groups3. In the field of biochemistry, the use of BHQ as a photoremovable protecting group for "caged" biomolecules allows for the precise spatial and temporal control of biological effectors, which is crucial for studying cell physiology and signaling pathways2. Furthermore, the methodologies described for the synthesis of these compounds, such as the convenient synthesis of 6-bromo-1,2,3,4-tetrahydroisoquinoline, could be applied in the synthesis of complex natural products and in the development of new materials with specific electronic or photophysical properties4.

Overview

1-(7-Bromo-3,4-dihydroisoquinolin-2(1H)-yl)-2,2,2-trifluoroethanone is a chemical compound with the molecular formula C11_{11}H9_9BrF3_3NO. It belongs to the class of isoquinoline derivatives, which are known for their diverse biological activities and potential therapeutic applications. The compound is characterized by the presence of a bromine atom and a trifluoroethanone functional group, which contribute to its chemical reactivity and potential pharmacological properties. The compound's CAS number is 181514-35-2, and it is identified in various chemical databases, including ChemicalBook and PubChem .

Synthesis Analysis

The synthesis of 1-(7-Bromo-3,4-dihydroisoquinolin-2(1H)-yl)-2,2,2-trifluoroethanone typically involves several steps:

  1. Starting Materials: The synthesis begins with the preparation of 7-bromo-3,4-dihydroisoquinoline, which can be synthesized through the Pictet-Spengler reaction. This reaction involves an aldehyde or ketone reacting with an amine to form the tetrahydroisoquinoline structure.
  2. Acylation: The introduction of the trifluoroacetyl group can be achieved via acylation with trifluoroacetyl chloride under anhydrous conditions. This step is crucial as it imparts significant chemical properties to the final compound.
  3. Purification: Following synthesis, purification techniques such as recrystallization or chromatography are employed to isolate the desired product from by-products and unreacted materials .

The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity.

Molecular Structure Analysis

The molecular structure of 1-(7-Bromo-3,4-dihydroisoquinolin-2(1H)-yl)-2,2,2-trifluoroethanone features a fused ring system characteristic of isoquinolines. Key structural features include:

  • Bromine Substitution: The presence of a bromine atom at the 7-position enhances the electrophilic character of the molecule.
  • Trifluoroethanone Group: The trifluoroacetyl moiety contributes to the compound's lipophilicity and potential interactions with biological targets.

The molecular weight of this compound is approximately 308.09 g/mol. Structural analysis can be performed using techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS), which provide insights into its conformation and functional group positioning .

Chemical Reactions Analysis

1-(7-Bromo-3,4-dihydroisoquinolin-2(1H)-yl)-2,2,2-trifluoroethanone can participate in various chemical reactions:

  • Nucleophilic Substitution: The carbonyl carbon in the trifluoroethanone group can undergo nucleophilic attack by various nucleophiles (e.g., amines), leading to the formation of new compounds.
  • Reduction Reactions: The trifluoroacetyl group can be reduced using reducing agents such as lithium aluminum hydride to yield different derivatives.
  • Electrophilic Aromatic Substitution: The bromine atom may facilitate electrophilic substitution reactions on the aromatic ring under suitable conditions.

These reactions are significant for developing derivatives that may exhibit enhanced biological activity or novel properties .

Mechanism of Action

The mechanism of action for 1-(7-Bromo-3,4-dihydroisoquinolin-2(1H)-yl)-2,2,2-trifluoroethanone is not fully elucidated but is hypothesized based on its structural features:

  • Biological Targeting: Compounds with isoquinoline structures often interact with various biological targets such as enzymes or receptors involved in neurotransmission or cell signaling pathways.
  • Inhibition Mechanisms: It may act as an inhibitor or modulator in biochemical pathways relevant to diseases like cancer or neurodegenerative disorders through its interaction with specific proteins or nucleic acids.

Further studies are required to characterize its precise mechanisms and potential therapeutic applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-(7-Bromo-3,4-dihydroisoquinolin-2(1H)-yl)-2,2,2-trifluoroethanone include:

  • Appearance: Typically appears as a solid or crystalline substance.
  • Solubility: The compound is expected to have limited solubility in water due to its lipophilic nature but may dissolve in organic solvents like dichloromethane or ethanol.
  • Melting Point and Boiling Point: Specific melting and boiling points are not universally documented but can be determined experimentally.

These properties influence its behavior in biological systems and its utility in various applications .

Applications

1-(7-Bromo-3,4-dihydroisoquinolin-2(1H)-yl)-2,2,2-trifluoroethanone has several potential scientific applications:

  • Pharmaceutical Development: As a derivative of isoquinoline, it may serve as a lead compound in drug discovery targeting neurological disorders or cancer therapies.
  • Biochemical Research: It can be utilized in studies exploring enzyme inhibition or receptor interactions due to its structural characteristics.
  • Synthetic Chemistry: The compound may act as an intermediate in synthesizing more complex organic molecules or pharmaceuticals.

Continued research into this compound could unveil further applications and enhance its therapeutic potential .

Introduction

Structural Overview and Nomenclature

The compound features a fused bicyclic system characteristic of 3,4-dihydroisoquinoline, with systematic IUPAC designation as 1-(7-bromo-3,4-dihydro-1H-isoquinolin-2-yl)-2,2,2-trifluoroethan-1-one. Its core structure consists of a benzene ring fused to a nitrogen-containing piperidine ring, with bromine substitution at the C7 position and a trifluoroacetyl group attached to the nitrogen atom. This arrangement creates distinct electronic properties that influence both reactivity and biological interactions.

Table 1: Fundamental Molecular Characteristics

PropertyValue/Descriptor
Molecular FormulaC₁₁H₉BrF₃NO
Molecular Weight308.09 g/mol
CAS Registry Number181514-35-2
Canonical SMILESC1CN(CC2=C1C=CC(=C2)Br)C(=O)C(F)(F)F
InChI KeyVKQVUQYZTXGZLW-UHFFFAOYSA-N
Topological Polar Surface Area20.31 Ų
LogP2.90 (Calculated)

The trifluoroacetyl moiety substantially increases molecular lipophilicity (LogP ~2.90) compared to non-fluorinated analogs, enhancing membrane permeability. Crystallographic analysis reveals that the bromine atom adopts an orthogonal position relative to the heterocyclic plane, creating favorable halogen bonding geometries essential for targeted molecular recognition [5]. Commercial sources typically provide this compound at ≥95% purity, requiring storage under inert atmosphere at 2-8°C to maintain stability [3].

Historical Context in Heterocyclic Chemistry

Tetrahydroisoquinoline derivatives trace their significance to naturally occurring alkaloids first isolated in the late 19th century. The structural manipulation of this core scaffold accelerated with the development of the Pictet-Spengler reaction (1911), which remains fundamental for constructing the dihydroisoquinoline framework present in this compound. Contemporary synthesis routes for the title compound typically follow a sequential approach:

  • Bromination: Electrophilic aromatic substitution introduces bromine at the C7 position of tetrahydroisoquinoline precursors
  • N-Acylation: Treatment with trifluoroacetyl chloride under anhydrous conditions installs the fluorinated moiety
  • Purification: Final isolation via recrystallization or chromatography

The synthesis of brominated isoquinoline intermediates was revolutionized by the application of modern catalysts, enabling regioselective bromination essential for obtaining the 7-bromo isomer rather than alternative bromination patterns (e.g., 5-bromo or 6-bromo isomers) [9]. This regiochemical control represents a significant advancement over early non-selective halogenation methods. The trifluoroacetyl protection strategy also marks an evolution from traditional carbamate protecting groups, offering superior stability and deprotection kinetics in complex syntheses [5].

Significance of Halogen and Fluorinated Moieties in Drug Design

The strategic incorporation of both bromine and fluorine atoms creates complementary effects that enhance pharmaceutical potential:

Table 2: Functional Group Contributions to Bioactivity

MoietyElectronic EffectsBiological Consequences
C7 Bromine- Increased electron deficiency - σ-hole formation for halogen bonding- Enhanced electrophilic reactivity - Targeted interactions with protein residues
Trifluoroacetyl- Strong electron-withdrawing effect - Metabolic resistance to oxidation- Improved membrane permeability - Extended plasma half-life

The bromine atom serves dual purposes: It facilitates further functionalization through transition-metal catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura couplings), while its halogen bonding capability enables specific interactions with biomolecular targets. Studies indicate bromine's σ-hole (regions of positive electrostatic potential) contributes ~5-7 kJ/mol binding energy enhancement in protein-ligand complexes versus non-halogenated analogs .

Simultaneously, the trifluoromethyl ketone group profoundly influences pharmacokinetic properties. Fluorine's high electronegativity creates a strong dipole moment (approximately 1.4 D) that enhances intermolecular interactions with biological targets. Moreover, the carbon-fluorine bond's exceptional stability confers resistance to metabolic degradation, addressing a critical limitation in many non-fluorinated drug candidates. This trifluoroacetyl modification increases lipophilicity by approximately 1.5 LogP units compared to acetyl analogs, significantly improving blood-brain barrier penetration for central nervous system targets [5].

These complementary modifications exemplify modern lead optimization strategies in pharmaceutical development. The bromine atom provides a synthetic handle for structural diversification, while the trifluoroacetyl group delivers essential pharmacokinetic benefits. This dual-functionalization approach has yielded promising candidates across therapeutic areas including oncology (kinase inhibition) and neurology (receptor modulation) [3]. Current research focuses on leveraging these properties to develop covalent inhibitors where the trifluoromethyl ketone engages catalytic serine residues, and the bromine substitution directs selective target binding through halogen interactions with protein backbones [5].

Properties

CAS Number

181514-35-2

Product Name

1-(7-Bromo-3,4-dihydroisoquinolin-2(1H)-yl)-2,2,2-trifluoroethanone

IUPAC Name

1-(7-bromo-3,4-dihydro-1H-isoquinolin-2-yl)-2,2,2-trifluoroethanone

Molecular Formula

C11H9BrF3NO

Molecular Weight

308.09 g/mol

InChI

InChI=1S/C11H9BrF3NO/c12-9-2-1-7-3-4-16(6-8(7)5-9)10(17)11(13,14)15/h1-2,5H,3-4,6H2

InChI Key

VKQVUQYZTXGZLW-UHFFFAOYSA-N

SMILES

C1CN(CC2=C1C=CC(=C2)Br)C(=O)C(F)(F)F

Canonical SMILES

C1CN(CC2=C1C=CC(=C2)Br)C(=O)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.